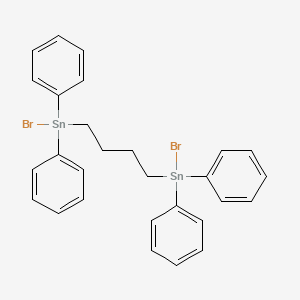

1,4-Bis(bromodiphenylstannyl)butane

Description

1,4-Bis(bromodiphenylstannyl)butane is an organotin compound featuring two bromodiphenylstannyl groups attached to a butane backbone. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides .

Properties

CAS No. |

83815-91-2 |

|---|---|

Molecular Formula |

C28H28Br2Sn2 |

Molecular Weight |

761.7 g/mol |

IUPAC Name |

bromo-[4-[bromo(diphenyl)stannyl]butyl]-diphenylstannane |

InChI |

InChI=1S/4C6H5.C4H8.2BrH.2Sn/c4*1-2-4-6-5-3-1;1-3-4-2;;;;/h4*1-5H;1-4H2;2*1H;;/q;;;;;;;2*+1/p-2 |

InChI Key |

GLEMUSSVKBFBRL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodiphenylstannyl)butane typically involves the reaction of 1,4-dibromobutane with diphenylstannane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction scheme is as follows:

1,4-dibromobutane+2Ph2SnH→1,4-Bis(bromodiphenylstannyl)butane

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(bromodiphenylstannyl)butane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromodiphenylstannyl)butane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The tin centers can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield stannylated amines, while oxidation reactions can produce tin oxides.

Scientific Research Applications

1,4-Bis(bromodiphenylstannyl)butane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in cross-coupling reactions.

Materials Science:

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromodiphenylstannyl)butane involves its interaction with various molecular targets. The tin centers can coordinate with different ligands, facilitating various chemical transformations. The bromine atoms can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Comparison of Key Structural Features

Key Observations :

- The tin-bromine bonds in the target compound contrast with phosphorus in 1,4-Bis(diphenylphosphino)butane, affecting electron-donating capacity and catalytic activity .

- Bromomethyl groups in 4,4'-Bis(Bromomethyl)-1,1'-biphenyl enable nucleophilic substitutions, whereas Sn-Br bonds may facilitate oxidative addition in organometallic reactions .

Reactivity Insights :

- Tin compounds are more electrophilic than phosphines, favoring roles in Stille coupling or Lewis acid catalysis. Phosphines excel as ligands in transition-metal catalysis (e.g., palladium) .

Table 2: Industrial Use Cases

Comparison :

- The tin compound’s bromine atoms may enhance flame retardancy in polymers, contrasting with 1,4-Bis(vinyloxy)-butane’s role in improving polymer flexibility .

- Phosphine ligands (e.g., 1,4-Bis(diphenylphosphino)butane) are pivotal in homogeneous catalysis, whereas tin derivatives may find niche roles in heterogeneous systems .

Physical and Chemical Properties

- Molecular Weight: Tin and bromine increase molecular weight significantly (estimated >600 g/mol) compared to 1,4-Bis(diphenylphosphino)butane (426.47 g/mol) .

- Thermal Stability: Organotin compounds generally decompose at higher temperatures (>200°C) than phosphines, aligning with their use in high-temperature processes.

- Solubility: Likely low polarity due to aromatic and tin groups, requiring non-polar solvents (e.g., toluene), similar to 1,4-Bis(diphenylphosphino)butane .

Market and Economic Factors

- 1,4-Bis(diphenylphosphino)butane: Projected CAGR aligns with growth in catalysis sectors, reaching ~$XX million by 2030 .

- 1,4-Bis(vinyloxy)-butane: Driven by adhesives and coatings, with North America dominating demand .

- 1,4-Bis(bromodiphenylstannyl)butane : Likely niche market due to regulatory constraints, with applications in specialized materials or electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.